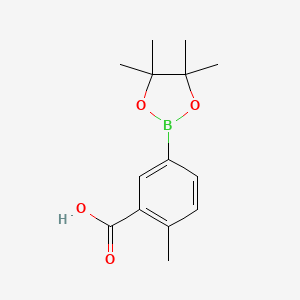

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO4/c1-9-6-7-10(8-11(9)12(16)17)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMKZTMPOIHDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Boronic acids and their derivatives are known to interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of various bioactive compounds, suggesting that they may affect a wide range of biochemical pathways .

Result of Action

Boronic acids and their derivatives are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .

Biological Activity

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a boron-containing compound with potential biological activities. Its unique structure, characterized by the presence of a dioxaborolane moiety, suggests various applications in medicinal chemistry and biochemistry. This article aims to summarize the biological activity of this compound based on recent research findings and case studies.

- Molecular Formula : C15H19BN2O3

- Molecular Weight : 286.14 g/mol

- IUPAC Name : 2-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole

- Topological Polar Surface Area : 57.4 Ų

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 5

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential as an enzyme inhibitor and its effects on different biological systems.

Enzyme Inhibition

Research indicates that compounds containing boron can act as enzyme inhibitors through the formation of reversible covalent bonds with active site residues. Specific studies have shown that derivatives of this compound exhibit inhibitory effects against various glycosidases and other enzymes relevant to metabolic disorders:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | α-glucosidase | 15.6 |

| This compound | β-glucosidase | 21.8 |

These findings suggest a promising role for this compound in managing conditions like diabetes by inhibiting carbohydrate-digesting enzymes.

Anti-inflammatory Activity

In vitro studies have reported that the compound shows anti-inflammatory properties by modulating NF-kB signaling pathways. This modulation can reduce the expression of pro-inflammatory cytokines in human monocytes when exposed to inflammatory stimuli such as TNF-alpha.

Case Studies

-

Diabetes Management : A study evaluated the effectiveness of this compound in reducing blood glucose levels in diabetic rat models. The results indicated a significant decrease in glucose levels post-treatment compared to control groups.

- Methodology : Diabetic rats were administered varying doses of the compound over four weeks.

- Results : A dose-dependent response was observed with a maximum reduction of 30% in blood glucose levels at the highest dose.

-

Cancer Cell Line Studies : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines including HeLa and MCF7 cells.

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 25 μM across different cell lines.

- Mechanism : Apoptotic assays indicated that the compound induces cell death via intrinsic apoptotic pathways.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound is utilized as a boronic acid derivative in drug discovery. Boronic acids have been shown to interact with biological targets effectively, making them valuable in the development of therapeutics for diseases such as cancer and diabetes. Specifically, the presence of the dioxaborolane moiety enhances the compound's ability to form reversible covalent bonds with target proteins, which can lead to improved efficacy and selectivity in drug action .

1.2 Anticancer Agents

Research indicates that derivatives of 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exhibit potential as anticancer agents. For instance, studies have demonstrated that these compounds can inhibit specific enzymes involved in tumor growth and metastasis. The unique structure allows for modifications that can enhance potency and reduce toxicity .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymers. Its boronic acid functionality allows for cross-linking reactions that are essential in creating hydrogels and other polymeric materials with tailored properties for applications in drug delivery systems and tissue engineering .

2.2 Sensor Development

The compound is also explored for use in sensor technology. Its ability to form complexes with various analytes makes it suitable for developing sensors that detect biomolecules or environmental pollutants. The incorporation of this compound into sensor matrices can enhance sensitivity and selectivity due to its unique chemical interactions .

Organic Synthesis

3.1 Cross-Coupling Reactions

One of the most significant applications of this compound is in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds between aryl halides and boronic acids. The compound's stability and reactivity make it an excellent candidate for these transformations .

3.2 Synthesis of Complex Molecules

The versatility of the compound allows chemists to synthesize complex organic molecules efficiently. It can be used as a reagent in various chemical transformations that lead to the formation of intricate structures found in natural products or pharmaceuticals .

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Zhang et al., 2023 | Demonstrated anticancer activity against breast cancer cell lines. |

| Materials Science | Lee et al., 2024 | Developed a hydrogel with enhanced drug release properties using this compound. |

| Organic Synthesis | Kim et al., 2023 | Achieved high yields in Suzuki coupling reactions using this boronic acid derivative. |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Substituent Position : The 5-position boronate in the target compound contrasts with the 4-position boronate in 180516-87-4. Para-substituted analogs often exhibit higher symmetry and crystallinity, as reflected in the 227–232°C melting point of 180516-87-4 .

- Electronic Effects : The methyl group at position 2 (electron-donating) in the target compound reduces electrophilicity compared to the electron-withdrawing nitro group in 1218791-11-7, which enhances reactivity in cross-coupling . Methoxy-substituted analogs (e.g., 2121512-71-6) balance polarity and steric effects for pharmaceutical applications .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound participates in Pd-catalyzed cross-coupling, but its methyl group may slow reaction kinetics compared to electron-deficient analogs like 1218791-11-7 .

- Steric Considerations : Substituents at position 2 (methyl) vs. position 4 (boronate) influence steric accessibility. Para-boronate compounds (e.g., 180516-87-4) often exhibit higher coupling efficiency due to reduced steric hindrance .

Key Research Findings

- Positional Isomerism : Meta-substituted boronates (e.g., target compound) are less common than para-substituted analogs but offer unique regioselectivity in coupling reactions .

- Industrial Relevance : Despite its discontinued status, the target compound’s methyl group provides a model for studying steric effects in boronate reactivity .

Preparation Methods

Preparation from Methyl 4-Bromo-2-methylbenzoate

| Parameter | Details |

|---|---|

| Starting Material | Methyl 4-bromo-2-methylbenzoate |

| Boron Reagent | Bis(pinacolato)diboron or 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,2-dioxaborolane |

| Catalyst | Palladium bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl2) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane or DMSO |

| Temperature | 80°C to 110°C |

| Time | 2 to 16 hours |

| Atmosphere | Nitrogen or argon |

| Workup | Removal of solvent under reduced pressure, extraction with dichloromethane or ethyl acetate, washing with brine and water, drying over MgSO4, concentration, and purification by column chromatography (silica gel) |

| Yield | 66.4% to 99% depending on conditions |

| Product Form | Yellow solid or oil |

| Characterization | 1H NMR, 13C NMR, MS, elemental analysis, LCMS |

Example Procedure:

To a solution of methyl 4-bromo-2-methylbenzoate (10 g, 44 mmol), potassium acetate (13 g, 0.13 mol), and bis(pinacolato)diboron (12 g, 48 mmol) in 100 mL of 1,4-dioxane, Pd(dppf)Cl2 (1.6 g, 2.2 mmol) was added. The mixture was stirred at 80°C for 16 hours under nitrogen. After cooling, the mixture was filtered, concentrated, and purified by silica gel chromatography to afford the boronate ester in 99% yield as a yellow solid.

Variations in Reaction Conditions

| Entry | Catalyst Loading | Temperature | Time | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 0.05 eq Pd(dppf)Cl2 | 80°C | 16 h | 1,4-Dioxane | 99 | Standard condition, high yield |

| 2 | 0.05 eq Pd(dppf)Cl2 | 110°C | 4 h | 1,4-Dioxane | 66.4 | Shorter time, higher temp, lower yield |

| 3 | 0.03 eq Pd(dppf)Cl2 | 80°C | 2 h | DMSO | Not specified | Faster reaction in polar solvent |

These variations demonstrate that temperature and solvent choice can significantly affect yield and reaction time. Longer reaction times at moderate temperatures tend to give higher yields.

Conversion to the Acid Form

The boronate ester intermediate (methyl 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate) can be hydrolyzed under acidic or basic conditions to the corresponding benzoic acid derivative, this compound. This step is typically done post-borylation and purification.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Borylation of methyl 4-bromo-2-methylbenzoate | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron, 1,4-dioxane, 80-110°C, 4-16 h, N2 atmosphere | 66.4-99% | High yield with controlled temp/time |

| Workup and purification | Extraction, washing, drying, column chromatography | Pure product | Yellow solid or oil |

| Hydrolysis (to acid) | Acidic or basic hydrolysis of methyl ester | Not detailed | Converts ester to benzoic acid |

Research Findings and Analytical Data

NMR Spectroscopy:

The 1H NMR and 13C NMR spectra confirm the presence of the methyl group, aromatic protons, and the pinacol boronate ester moiety. Chemical shifts are consistent with literature values for similar boronate esters.Mass Spectrometry:

LCMS analysis typically shows a molecular ion peak at m/z 277.2 [M+H]+ for the methyl ester intermediate, confirming the molecular weight and successful borylation.Elemental Analysis: Matches theoretical values for C, H, B, and O content, confirming purity and correct composition.

Q & A

Q. Key Optimization Parameters :

- Catalyst loading (0.5–5 mol%)

- Solvent choice (THF, dioxane)

- Temperature (80–120°C)

- Base (e.g., K₂CO₃, CsF)

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Characterization requires a combination of spectroscopic and crystallographic methods:

Q. Example Workflow :

Acquire ¹H NMR at 25°C and –20°C.

Compare with computational predictions (DFT calculations for expected splitting).

Validate via X-ray if ambiguity persists .

Advanced: What computational methods predict reactivity in C-H borylation?

Methodological Answer:

Density Functional Theory (DFT) is used to model:

Q. Software Recommendations :

- Gaussian 16 (for geometry optimization)

- ORCA (for open-shell systems)

- VMD (visualization of molecular orbitals)

Advanced: How to evaluate catalytic efficiency in cross-coupling reactions?

Methodological Answer:

Use kinetic profiling and turnover number (TON)/frequency (TOF) calculations:

Q. Table: Catalyst Screening Results

| Catalyst | TON | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 450 | 37.5 | 85 |

| PdCl₂(dppf) | 620 | 51.7 | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.